molecular formula C8H7FO3 B6165316 6-fluoro-2-hydroxy-3-methylbenzoic acid CAS No. 1783342-68-6

6-fluoro-2-hydroxy-3-methylbenzoic acid

Cat. No. B6165316
CAS RN: 1783342-68-6
M. Wt: 170.1
InChI Key:
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Description

6-fluoro-2-hydroxy-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 . It is a solid substance .


Synthesis Analysis

The synthesis of 6-fluoro-2-hydroxy-3-methylbenzoic acid or similar compounds often involves reactions at the benzylic position . For instance, free radical bromination, nucleophilic substitution, and oxidation are common methods . In one example, 3-fluoro-2-methylbenzoic acid was used as a synthesis intermediate for APIs and liquid crystals .


Molecular Structure Analysis

The InChI code for 6-fluoro-2-hydroxy-3-methylbenzoic acid is 1S/C8H7FO3/c1-4-2-3-5 (10)6 (7 (4)9)8 (11)12/h2-3,10H,1H3, (H,11,12) . This indicates the positions of the fluorine, hydroxy, and methyl groups on the benzoic acid ring.


Chemical Reactions Analysis

Reactions involving 6-fluoro-2-hydroxy-3-methylbenzoic acid or similar compounds often occur at the benzylic position . For example, free radical bromination, nucleophilic substitution, and oxidation are common reactions . In one case, 3-fluoro-2-methylbenzoic acid was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .


Physical And Chemical Properties Analysis

6-fluoro-2-hydroxy-3-methylbenzoic acid is a solid substance . It has a molecular weight of 170.14 and a molecular formula of C8H7FO3 .

Scientific Research Applications

Understanding Parabens and Their Environmental Impact

6-Fluoro-2-hydroxy-3-methylbenzoic acid, though not directly cited in available literature, shares structural similarities with parabens, a group of preservative compounds widely used in consumer products. Parabens, including methylparaben, are esters of para-hydroxybenzoic acid. They have been extensively studied for their antimicrobial efficacy, allowing their broad utilization in foods, cosmetics, and pharmaceuticals. Despite their widespread use, concerns about parabens' environmental impact and potential as endocrine disruptors have prompted research into their fate in aquatic environments. Parabens, owing to their phenolic structure, can undergo reactions that lead to the formation of more persistent chlorinated by-products. These compounds, while efficiently removed from wastewater, persist at low concentrations in treated effluents, raising questions about their long-term environmental effects (Haman et al., 2015).

Advances in Antioxidant Research

The study of antioxidants, including those that might be structurally related or derived from 6-fluoro-2-hydroxy-3-methylbenzoic acid, is pivotal in understanding oxidative stress and its mitigation. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting against cell damage. A variety of assays, such as ORAC, HORAC, TRAP, and TOSC, have been developed to measure antioxidant activity, providing insights into the potential health benefits of compounds with antioxidant properties. These assays have been applied to analyze the antioxidant capacity of complex samples, underscoring the importance of antioxidants in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Remediation Efforts

Environmental pollution remains a significant challenge, necessitating the development of effective remediation strategies. Hydroxyapatite (Ca10(PO4)6(OH)2), for instance, exemplifies a multifunctional material that offers promise in treating air, water, and soil pollution. Its structure and properties, such as high adsorption capacities and good thermal stability, make it an excellent candidate for environmental management. The potential for hydroxyapatite to serve as a resource recovery route further highlights the importance of innovative materials in addressing pollution (Ibrahim et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as 2-fluoro-6-methylbenzoic acid have been involved in the synthesis of epidermal growth factor receptor (egfr) inhibitors . EGFR is a protein that plays a crucial role in cell growth and division.

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its interaction with its targets.

Result of Action

If the compound acts as an egfr inhibitor like its similar compounds, it could potentially inhibit cell growth and division .

Action Environment

The action, efficacy, and stability of 6-fluoro-2-hydroxy-3-methylbenzoic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of certain reagents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-2-hydroxy-3-methylbenzoic acid involves the introduction of a fluorine atom onto a methyl-substituted benzoic acid. This can be achieved through a substitution reaction using a suitable fluorinating agent. The resulting intermediate can then be oxidized to yield the final product.", "Starting Materials": [ "3-methylbenzoic acid", "fluorinating agent (e.g. N-fluorobenzenesulfonimide)", "oxidizing agent (e.g. potassium permanganate)" ], "Reaction": [ "Step 1: 3-methylbenzoic acid is reacted with a fluorinating agent (e.g. N-fluorobenzenesulfonimide) in the presence of a suitable solvent (e.g. dichloromethane) and a catalyst (e.g. trifluoromethanesulfonic acid) to yield 6-fluoro-3-methylbenzoic acid.", "Step 2: The intermediate 6-fluoro-3-methylbenzoic acid is then oxidized using an oxidizing agent (e.g. potassium permanganate) in the presence of a suitable solvent (e.g. water) and a catalyst (e.g. sulfuric acid) to yield 6-fluoro-2-hydroxy-3-methylbenzoic acid." ] }

CAS RN

1783342-68-6

Molecular Formula

C8H7FO3

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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